molecular formula C7H14O2 B14291178 3-Methoxyhex-2-en-1-ol CAS No. 112698-02-9

3-Methoxyhex-2-en-1-ol

Cat. No.: B14291178
CAS No.: 112698-02-9
M. Wt: 130.18 g/mol
InChI Key: DHPJHRWIOWTDRA-UHFFFAOYSA-N
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Description

3-Methoxyhex-2-en-1-ol is a high-purity chemical compound of significant interest in organic synthesis and fragrance research. This unsaturated ether-alcohol serves as a versatile intermediate for constructing more complex molecules. Its structure, featuring both a methoxy group and an alcohol functional group on an unsaturated carbon chain, makes it a valuable precursor in reactions such as etherification, condensation, and hydrogenation . Researchers utilize this compound in the development of novel aroma chemicals, as its backbone is a common motif found in various natural and synthetic fragrances. The compound is provided with a detailed Certificate of Analysis to ensure batch-to-batch consistency and reliability for your experimental work. This product is for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112698-02-9

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-methoxyhex-2-en-1-ol

InChI

InChI=1S/C7H14O2/c1-3-4-7(9-2)5-6-8/h5,8H,3-4,6H2,1-2H3

InChI Key

DHPJHRWIOWTDRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCO)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxyhex 2 En 1 Ol

Stereocontrolled Synthesis of (E)-3-Methoxyhex-2-en-1-ol

The geometric isomer (E)-3-Methoxyhex-2-en-1-ol presents a unique synthetic challenge. Achieving the desired stereochemistry at the double bond requires methods that favor the formation of the E-isomer over the Z-isomer.

Diastereoselective Approaches to Enol Ether Alcohols

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule. In the context of enol ether alcohols, this often involves reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. The silyl (B83357) enol ether Prins cyclization is one such method that demonstrates high diastereoselectivity in forming substituted tetrahydropyran-4-ones. acs.org This methodology, while not directly producing an acyclic enol ether alcohol, highlights the principle of achieving high diastereoselectivity through cyclization reactions involving enol ether intermediates, where the stereochemical outcome is dictated by chair-like transition states. acs.org The synthesis of the necessary hydroxy silyl enol ether precursors involves steps such as the addition of a nucleophile to a Weinreb amide and subsequent diastereoselective reduction of the resulting ketone to establish the alcohol stereocenter. acs.org

Enantioselective Strategies for 3-Methoxyhex-2-en-1-ol Synthesis

Enantioselective strategies are employed to synthesize a specific enantiomer of a chiral molecule. For this compound, which contains a chiral center at the carbon bearing the hydroxyl group, these methods are essential for producing optically active forms.

Chiral Catalyst Development for Asymmetric Transformations

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. These catalysts create a chiral environment that directs a reaction to favor the formation of one enantiomer over the other. For allylic alcohols, which are key precursors, palladium(II) catalysts have been developed for the catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. nih.govorganic-chemistry.org For instance, the palladium(II) catalyst [(Rp,S)-COP-OAc]2 facilitates the SN2′ substitution of trichloroacetimidate (B1259523) derivatives of (Z)-allylic alcohols with carboxylic acids, yielding chiral allylic esters with high enantiomeric purity (86-99% ee) and in high yields (60-98%). organic-chemistry.org This process is highly regioselective, favoring the branched product over the linear one by ratios of up to 800:1. nih.govorganic-chemistry.org

Similarly, chiral Brønsted acid catalysts have been utilized in asymmetric carbonyl-ene type cyclizations to produce homoallylic alcohols with high enantioselectivity. acs.org These powerful catalysts activate the carbonyl group, facilitating a highly organized transition state that leads to excellent stereocontrol. acs.org

Interactive Table: Palladium-Catalyzed Asymmetric Allylic Esterification

Allylic Alcohol PrecursorCarboxylic AcidCatalystYield (%)Enantiomeric Excess (ee %)Reference
(Z)-2-Hexen-1-ol derivativeAcetic Acid[(Rp,S)-COP-OAc]29595 nih.gov
(Z)-2-Penten-1-ol derivativeBenzoic Acid[(Rp,S)-COP-OAc]28897 organic-chemistry.org
(Z)-4-Phenyl-2-buten-1-ol derivativePivalic Acid[(Rp,S)-COP-OAc]29296 nih.gov
Chiral Auxiliary-Mediated Synthesis of Allylic Alcohols

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. Chiral oxazolidinones, for example, are widely used auxiliaries. researchgate.net They can be used in asymmetric aldol (B89426) reactions to create syn or anti aldol products with very high diastereoselectivity. researchgate.net Subsequent removal of the auxiliary reveals an enantiomerically enriched alcohol. This approach provides a reliable method for setting the stereochemistry of alcohol-containing building blocks that could be precursors to chiral allylic alcohols. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and atom-economical routes for synthesizing complex molecules. Transition metal catalysis, in particular, provides a powerful toolkit for forming and functionalizing molecules like this compound.

Transition Metal-Catalyzed Functionalization Reactions

Transition metals such as palladium, nickel, and iridium are widely used to catalyze key bond-forming reactions. Palladium catalysis is particularly prominent in the synthesis of allylic systems. A broadly useful method involves the reaction of trichloroacetimidate derivatives of prochiral (Z)-allylic alcohols with various carboxylic acids in the presence of a chiral palladium(II) catalyst. nih.govorganic-chemistry.org This reaction proceeds via an SN2′ substitution mechanism to deliver branched allylic esters in high yields and with excellent enantioselectivity. organic-chemistry.org The resulting esters can then be hydrolyzed to furnish the desired chiral allylic alcohol.

The scope of this palladium-catalyzed reaction is quite broad, tolerating a range of carboxylic acids, although it is most effective for primary (Z)-2-alkene-1-ols with disubstituted double bonds. organic-chemistry.org A related palladium-catalyzed process allows for the asymmetric synthesis of chiral allylic aryl ethers from (E)-allylic alcohols. nih.gov In this case, a di-μ-amidate dipalladium complex serves as the catalyst, transforming trichloroacetimidate derivatives into 3-aryloxy-1-alkene products with high enantiomeric purity (typically 90-98% ee). nih.gov

Nickel catalysts have also been shown to be effective in the regio- and stereoselective synthesis of silyl enol ethers through the remote functionalization of ketones. nih.gov This method involves a "chain-walking" process where the nickel catalyst migrates along an alkyl chain before inducing the formation of a Z-silyl enol ether at a specific position. nih.gov While this produces a silyl enol ether rather than a methyl enol ether, it demonstrates the potential of transition metal catalysis to control the regiochemistry and geometry of the double bond in enol ether systems. nih.gov

Interactive Table: Transition Metal-Catalyzed Synthesis of Allylic Derivatives

Catalyst TypeSubstrateProduct TypeKey OutcomeReference
Palladium(II) Complex(Z)-Allylic Alcohol derivativeChiral Allylic EsterHigh Yield (60-98%), High ee (86-99%) organic-chemistry.org
Di-μ-amidate Dipalladium(E)-Allylic Alcohol derivativeChiral Allylic Aryl EtherHigh ee (90-98%) nih.gov
Nickel(I) DimerUnsaturated KetoneZ-Silyl Enol EtherHigh Regio- and Stereoselectivity nih.gov

Green Chemistry Principles in this compound Synthesis

Atom Economy and Efficiency Considerations in Synthetic Routes

The concept of atom economy, a cornerstone of green chemistry, focuses on maximizing the incorporation of all materials used in a chemical process into the final product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no byproducts. In practice, synthetic routes are evaluated for their efficiency through metrics like percent atom economy and reaction yield.

A viable synthetic strategy for this compound involves a two-step process:

Synthesis of the intermediate, 3-methoxyhex-2-enal: This can be achieved through a base-catalyzed aldol condensation between methoxyacetaldehyde (B81698) and butanal.

Selective reduction of the aldehyde: The subsequent reduction of the aldehyde functional group in 3-methoxyhex-2-enal to an alcohol would yield the target molecule, this compound. A selective reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is typically employed for this transformation to avoid reduction of the carbon-carbon double bond.

Step 1: Aldol Condensation

CH₃OCH₂CHO + CH₃CH₂CH₂CHO → C₇H₁₂O₂ + H₂O

(Methoxyacetaldehyde + Butanal → 3-Methoxyhex-2-enal + Water)

Step 2: Selective Reduction

4 C₇H₁₂O₂ + NaBH₄ + 4 H₂O → 4 C₇H₁₄O₂ + NaB(OH)₄

(3-Methoxyhex-2-enal + Sodium Borohydride + Water → this compound + Sodium Borate)

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Interactive Data Table: Molecular Weights of Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )
MethoxyacetaldehydeC₃H₆O₂74.07
ButanalC₄H₈O72.11
This compoundC₇H₁₄O₂130.18
WaterH₂O18.02
Sodium BorohydrideNaBH₄37.83
Sodium BorateNaB(OH)₄101.81

Atom Economy of Step 1 (Aldol Condensation):

In this step, water is formed as a byproduct.

Sum of molecular weights of reactants = 74.07 g/mol + 72.11 g/mol = 146.18 g/mol

Molecular weight of the desired intermediate (3-methoxyhex-2-enal) = 128.17 g/mol

% Atom Economy = (128.17 / 146.18) x 100 ≈ 87.68%

Atom Economy of Step 2 (Selective Reduction):

This step is an addition reaction, which generally has a high atom economy. The atoms from the reducing agent are incorporated into the product and a byproduct.

Considering the stoichiometry with NaBH₄:

Sum of molecular weights of reactants = 4 * 128.17 g/mol + 37.83 g/mol + 4 * 18.02 g/mol = 512.68 + 37.83 + 72.08 = 622.59 g/mol

Molecular weight of desired product = 4 * 130.18 g/mol = 520.72 g/mol

% Atom Economy = (520.72 / 622.59) x 100 ≈ 83.64%

Catalysis: Utilizing a highly efficient and recyclable catalyst for the aldol condensation would improve the process.

Solvent Choice: Employing green solvents (e.g., water, ethanol) or solvent-free conditions would reduce the environmental impact.

Reaction Conditions: Optimization of temperature, pressure, and reaction time can maximize yield and minimize energy consumption.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxyhex 2 En 1 Ol

Elucidating Reaction Pathways and Intermediates

Understanding the reaction pathways of 3-methoxyhex-2-en-1-ol involves examining the characteristic reactions of each functional group and how they might influence one another. Mechanistic studies, often supported by computational chemistry, are crucial for identifying intermediates, transition states, and the factors that control reaction outcomes.

The primary alcohol, vinyl ether, and alkene moieties can all undergo transformations, leading to a variety of potential products.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are key sites for chemical reactions. The primary allylic alcohol can undergo reactions typical of alcohols, while the vinyl ether presents its own distinct reactivity profile, which is significantly different from that of saturated ethers. sci-hub.sewikipedia.org

Alcohol Reactivity: The primary alcohol function is a versatile site for transformations.

Oxidation: The primary alcohol can be oxidized to form 3-methoxyhex-2-enal or further to 3-methoxyhex-2-enoic acid, depending on the oxidizing agent used.

Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides or anhydrides) under appropriate conditions will yield the corresponding esters.

Substitution: The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate) to facilitate nucleophilic substitution reactions. uoc.gr Direct substitution of allylic alcohols can also be achieved using certain acid catalysts. thieme-connect.com

Ether Reactivity: The vinyl ether component is particularly susceptible to acid-catalyzed hydrolysis. sci-hub.seresearchgate.net

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the reaction is initiated by the rate-determining protonation of the double bond at the β-carbon (the carbon adjacent to the oxygen-bearing carbon). researchgate.netoup.com This generates a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of methanol (B129727) leads to the formation of an enol, which rapidly tautomerizes to a more stable carbonyl compound, in this case, 3-hydroxyhexan-2-one. Because vinyl ethers are generally much more reactive towards electrophiles than simple alkenes, this reaction can often be performed selectively. sci-hub.sewikipedia.org

The table below summarizes the expected reactivity at the alcohol and ether sites.

Functional GroupReagent/ConditionExpected Product(s)Reaction Type
Primary AlcoholPCC, DMP3-Methoxyhex-2-enalOxidation
Primary AlcoholAcetic Anhydride, Pyridine (B92270)3-Methoxyhex-2-en-1-yl acetate (B1210297)Esterification
Vinyl EtherH₃O⁺ (aq. acid)3-Hydroxyhexan-2-one, MethanolHydrolysis
Primary AlcoholTsCl, Pyridine3-Methoxyhex-2-en-1-yl tosylateSulfonylation

This table presents expected reactions based on general principles of organic chemistry.

The carbon-carbon double bond in this compound is electron-rich due to the presence of the methoxy group, making it reactive toward electrophiles. The geometry of the double bond (E or Z isomer) is a critical factor in determining the stereochemistry of the products. uoc.grmasterorganicchemistry.com

Electrophilic Addition:

Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a Pd, Pt, or Ni catalyst) will reduce the double bond to yield 3-methoxyhexan-1-ol. This reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

Halogenation: The addition of halogens like Br₂ or Cl₂ would lead to a dihalogenated product. The reaction is expected to proceed through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. jiwaji.edu

Hydrohalogenation: Addition of H-X (like H-Br or H-Cl) is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C2), and the halide adds to the more substituted carbon (C3), which can better stabilize the positive charge in the carbocation intermediate. jiwaji.edu

The stereochemical outcome of these additions is directly influenced by the reaction mechanism and the initial stereochemistry of the alkene. For instance, in the hydrogenation of a chiral allylic alcohol, the existing stereocenter can direct the approach of the reagent, a phenomenon known as diastereoselective induction. uoc.gr

ReactionReagent(s)Expected Major ProductKey Stereochemical Outcome
HydrogenationH₂, Pd/C3-Methoxyhexan-1-olsyn-addition
BrominationBr₂2,3-Dibromo-3-methoxyhexan-1-olanti-addition
HydrobrominationHBr3-Bromo-3-methoxyhexan-1-olMarkovnikov regioselectivity
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄3-Methoxyhexane-1,2-diolMarkovnikov, anti-addition

This table outlines predicted outcomes for the alkene moiety based on established reaction mechanisms.

In the absence of extensive experimental data, computational chemistry provides a powerful lens for investigating reaction mechanisms. osti.gov Methods like Density Functional Theory (DFT) can be used to model the structures of reactants, intermediates, and transition states, and to calculate their relative energies. acs.orgarxiv.orgrsc.org This allows for the mapping of entire reaction pathways and the prediction of reaction kinetics and product distributions.

A key goal of computational mechanistic studies is to locate the transition state (TS) for each step of a reaction. The transition state represents the highest energy point along the reaction coordinate connecting reactants and products. uni-muenchen.de The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

For a reaction like the acid-catalyzed hydrolysis of the vinyl ether in this compound, DFT calculations could be employed to:

Optimize the geometries of the reactant, the protonated intermediate, the transition state for water attack, and the subsequent products.

Perform frequency calculations to confirm that the reactant and intermediates are energy minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). acs.org

Calculate the relative energies of all species to construct a reaction energy profile.

An illustrative energy profile would show the initial reactant, a high-energy transition state for proton transfer, a carbocation intermediate, a second transition state for nucleophilic attack by water, and the final products at a lower energy level, indicating a thermodynamically favorable reaction.

Species in Hydrolysis PathwayIllustrative Relative Energy (kcal/mol)Description
Reactants (Vinyl Ether + H₃O⁺)0Starting point of the reaction.
Transition State 1 (Proton Transfer)+15 to +20Highest energy barrier, rate-determining step. acs.org
Intermediate (Carbocation + H₂O)+5 to +10A high-energy, but stable, intermediate.
Transition State 2 (Water Attack)+8 to +13Barrier for the formation of the hemiacetal.
Products (Hemiacetal)-5 to -10Thermodynamically more stable than reactants.

This table provides hypothetical, yet plausible, relative energy values to illustrate a reaction energy profile for vinyl ether hydrolysis.

Reaction coordinate mapping involves tracing the minimum energy path that connects reactants, transition states, and products on the potential energy surface. uni-muenchen.de In computational chemistry, this is often achieved using Intrinsic Reaction Coordinate (IRC) calculations. shodor.orgyoutube.com

An IRC calculation starts from the optimized geometry of a transition state and moves downhill in both the forward and reverse directions of the reaction coordinate. uni-muenchen.deshodor.org A successful IRC calculation confirms that a given transition state correctly connects the intended reactant and product (or intermediate). scribd.com

For this compound, mapping the reaction coordinate for a process like an electrophilic addition to the alkene would visualize the entire transformation. It would show the gradual approach of the electrophile, the breaking of the pi bond, the formation of the new sigma bonds, and any associated changes in molecular geometry and energy. This detailed mapping provides a dynamic picture of the reaction mechanism, complementing the static information from the energy profile. The choice of coordinate system (e.g., mass-weighted Cartesian, internal) can be specified in the calculation to best describe the atomic motions involved. uni-muenchen.de

Computational Chemistry for Reaction Mechanism Delineation

Regioselective and Stereoselective Transformations of this compound

The presence of both an allylic alcohol and an electron-rich double bond in this compound allows for a range of selective chemical transformations. The interplay between these functional groups dictates the regiochemical and stereochemical outcomes of these reactions.

The primary alcohol of this compound can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, 3-methoxyhex-2-enal, without affecting the double bond or the methoxy group. This transformation is a cornerstone of synthetic chemistry, and several reagents are effective for this purpose. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid or reaction with the alkene.

Commonly employed reagents for the oxidation of allylic alcohols include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane. Current time information in Богородский район, RU.organic-chemistry.orgrsc.org

Manganese Dioxide (MnO₂): Activated MnO₂ is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. organic-chemistry.orgvulcanchem.com The reaction is heterogeneous and typically carried out in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) at room temperature. vulcanchem.com Its selectivity arises from a mechanism involving the addition of the alcohol to the MnO₂ surface, followed by the formation of a resonance-stabilized allylic radical, which leads to the aldehyde. Current time information in Богородский район, RU.

Pyridinium Chlorochromate (PCC): PCC is a more reactive but still selective oxidant that can convert primary alcohols to aldehydes efficiently. rsc.org It is typically used in an anhydrous solvent such as dichloromethane to prevent over-oxidation. rsc.org The toxicity of this chromium(VI) reagent has led to the development of alternative methods. organic-chemistry.org

Other Methods: Other modern oxidation methods like the Swern oxidation or using Dess-Martin periodinane are also effective and known for their mild conditions. organic-chemistry.org Electrochemical methods and systems using selenium(IV) oxide with a co-oxidant have also been developed for the selective oxidation of primary allylic alcohols. thieme-connect.denih.gov

The table below summarizes common conditions for this selective oxidation.

Reagent/SystemSolventTemperatureKey Features
Manganese Dioxide (MnO₂)Dichloromethane (DCM)Room TemperatureMild, highly selective for allylic alcohols, heterogeneous. Current time information in Богородский район, RU.vulcanchem.com
Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureGood selectivity for aldehydes, toxic chromium reagent. rsc.orgorganic-chemistry.org
Dess-Martin PeriodinaneDichloromethane (DCM)Room TemperatureMild conditions, avoids heavy metals. organic-chemistry.org
Swern OxidationDCM, (COCl)₂, DMSO, Et₃N-78 °C to RTMild, avoids heavy metals, produces dimethyl sulfide. organic-chemistry.org
SeO₂/tert-Butyl HydroperoxideDichloromethaneRoom TemperatureSelective for primary allylic alcohols. thieme-connect.de

The reduction of this compound can be directed towards two primary products: saturation of the carbon-carbon double bond to yield 3-methoxyhexan-1-ol , or, less commonly, reduction of the hydroxyl group to form 3-methoxyhex-2-ene .

Reduction to Saturated Alcohols: The most common transformation is the reduction of the alkene moiety. Catalytic hydrogenation is a standard method for this purpose. beilstein-journals.org

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) will typically reduce the double bond to furnish the saturated alcohol, 3-methoxyhexan-1-ol. wikipedia.org Catalysts like Wilkinson's catalyst ([RhCl(PPh₃)₃]) can also be employed, sometimes offering high selectivity for the alkene reduction in the presence of other reducible groups. bme.hu Transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in the presence of a ruthenium or iron catalyst, is another effective method for reducing allylic alcohols to saturated alcohols. vulcanchem.comnih.govorganic-chemistry.org This method avoids the need for high-pressure hydrogen gas. beilstein-journals.org

Reduction to Alkenes: Direct reduction of the allylic alcohol to an alkene is a more challenging transformation that requires specific reagents to activate the hydroxyl group and facilitate its removal. This is typically a two-step process involving conversion of the alcohol to a good leaving group (like a tosylate or mesylate) followed by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄).

The table below outlines potential reduction strategies.

Target ProductReagent/SystemProductReaction Type
Saturated AlcoholH₂ / Pd/C or Pt/C3-Methoxyhexan-1-olCatalytic Hydrogenation beilstein-journals.orgwikipedia.org
Saturated AlcoholRu(OH)ₓ/Al₂O₃, Isopropanol3-Methoxyhexan-1-olTransfer Hydrogenation nih.govorganic-chemistry.org
Alkene1. TsCl, pyridine 2. LiAlH₄3-Methoxyhex-2-eneTosylation and Reduction

The structure of this compound and its derivatives is amenable to intramolecular cyclization reactions to form various heterocyclic structures. These reactions can be promoted by acid catalysis or transition metals.

Acid-Catalyzed Cyclization: Treatment of substituted hexenols with a Brønsted or Lewis acid can initiate cyclization. organic-chemistry.org For a derivative of this compound, protonation of the alcohol could be followed by intramolecular attack from the enol ether oxygen, potentially leading to a substituted tetrahydropyran (B127337) after subsequent steps.

Gold-Catalyzed Cyclization: Gold catalysts are particularly effective in activating alkenes and alcohols for intramolecular reactions. fiveable.me Research has shown that hydroxy-substituted allylic alcohols can undergo gold(I)-catalyzed cyclization to form tetrahydropyran rings under mild conditions. fiveable.me This methodology could be applied to derivatives of this compound designed for such transformations.

Ring-Closing Metathesis (RCM): To utilize RCM, the this compound would first need to be derivatized to contain a second, terminal alkene. For example, etherification of the alcohol with an allyl halide would generate a diene. This diene could then undergo RCM using a Grubbs catalyst to form a seven-membered oxygen-containing ring.

A related compound, 4-(Chloromethylene)-3-methoxyhex-2-en-1-ol , has been synthesized, indicating that such functionalized backbones are viable substrates for complex synthetic sequences, which may include cyclization. organic-chemistry.org

While no pericyclic reactions are documented for this compound itself, its structure serves as a precursor for substrates that can undergo such transformations, particularly beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements like the Claisen rearrangement.

Claisen Rearrangement: To engage in a Claisen rearrangement, the hydroxyl group of this compound would first be converted into a vinyl ether. This could be achieved through a variety of methods, including mercury-catalyzed transetherification with ethyl vinyl ether. The resulting allyl vinyl ether derivative would be a suitable substrate for a thermal or Lewis acid-catalyzed beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. This would lead to a γ,δ-unsaturated aldehyde, effectively transferring the oxygen functionality and rearranging the carbon skeleton.

Nazarov Cyclization: The oxidation product, 3-methoxyhex-2-enal, could be envisioned as a starting point for a Nazarov cyclization. Further synthetic elaboration, for instance, by the addition of a vinyl nucleophile to the aldehyde, would generate a divinyl ketone precursor. Treatment of this divinyl ketone with a Lewis or Brønsted acid could then trigger a 4π-conrotatory electrocyclic reaction to form a cyclopentenone ring. organic-chemistry.org

Derivatization Chemistry of this compound for Advanced Synthetic Intermediates

In a multi-step synthesis, it is often necessary to selectively mask the hydroxyl group of this compound to allow for reactions at other positions, such as modification of the alkyl chain or the enol ether. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its removal. The concept of orthogonal protection, where one group can be removed without affecting another, is key. nih.gov

Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and esters.

Silyl Ethers: Trialkylsilyl ethers are widely used due to their ease of installation and removal. Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and triisopropylsilyl (TIPS) ethers. They are typically installed using the corresponding silyl chloride and a base like triethylamine (B128534) or imidazole. Their stability to various non-acidic and non-fluoride conditions is a major advantage. TBDMS and TIPS groups offer greater steric bulk and are more robust to acidic conditions than TMS. thieme-connect.de They are readily cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de

Benzyl Ethers (Bn): The benzyl group provides robust protection for alcohols under a wide range of acidic, basic, and redox conditions. It is typically installed using benzyl bromide (BnBr) with a base like sodium hydride (NaH). The primary method for deprotection is catalytic hydrogenolysis (H₂/Pd/C), which is a mild condition that does not affect most other functional groups, including silyl ethers, making the Bn and silyl groups an orthogonal pair.

Allyl Ethers (All): The alcohol can be protected as an allyl ether. This group is stable to many acidic and basic conditions. organic-chemistry.org Deprotection is often achieved by first isomerizing the allyl ether to an enol ether using a base like potassium tert-butoxide or a transition metal catalyst, followed by mild acidic hydrolysis. organic-chemistry.orgthieme-connect.de

The following table summarizes common protecting groups applicable to this compound.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionStability Features
tert-Butyldimethylsilyl EtherTBDMS or TBSTBDMSCl, ImidazoleTBAF or HFStable to base, mild acid, oxidation, reduction. Cleaved by strong acid and fluoride. thieme-connect.de
Triisopropylsilyl EtherTIPSTIPSCl, ImidazoleTBAF or HFMore sterically hindered and stable to acid than TBDMS. thieme-connect.de
Benzyl EtherBnNaH, BnBrH₂, Pd/C (Hydrogenolysis)Very robust; stable to strong acid/base and many redox reagents. Orthogonal to silyl ethers.
Allyl EtherAllNaH, Allyl BromidePd(0) catalyst or Rh(I) then H₃O⁺Stable to many conditions; offers unique removal strategies. Orthogonal to many other groups. organic-chemistry.org

Formation of Esters and Ethers for Diverse Synthetic Applications

The presence of a primary hydroxyl group and a vinyl ether moiety in this compound allows for versatile functionalization through esterification and etherification. These reactions convert the polar alcohol into esters and ethers, which serve as crucial intermediates in the synthesis of more complex molecules and find use in various industrial applications, including the fragrance industry. google.comsmolecule.com

Esterification:

The primary alcohol group of this compound is readily converted to an ester upon reaction with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester. chemguide.co.uk

Alternatively, milder methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed, particularly for sensitive substrates. rsc.org This method is effective for forming esters from various carboxylic acids, including N-protected amino acids. rsc.org The resulting esters of allylic alcohols are valuable in organic synthesis and can be used in rearrangement reactions or as flavor and fragrance compounds. google.comrsc.org

Table 1: Representative Esterification of this compound

Reaction Reagent Catalyst/Conditions Product Potential Application
Fischer Esterification Acetic Acid Conc. H₂SO₄, Heat 3-Methoxyhex-2-en-1-yl acetate Synthetic Intermediate, Fragrance Component
Steglich Esterification Carboxylic Acid (R-COOH) DCC, DMAP 3-Methoxyhex-2-en-1-yl R-carboxylate Fine Chemical Synthesis
Acylation Acetyl Chloride Pyridine 3-Methoxyhex-2-en-1-yl acetate Protection of hydroxyl group

Etherification:

The hydroxyl group of this compound can also be converted into an ether. The Williamson ether synthesis is a classic and reliable method for this transformation. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

Acid-catalyzed etherification represents another potential route. In this approach, the alcohol reacts with another alcohol molecule or a different alcohol under acidic conditions, leading to the formation of a symmetrical or unsymmetrical ether, respectively, though this method can be less controlled and lead to mixtures. The stability of the resulting ether bond is generally high, although it can be cleaved under strong acidic conditions.

Table 2: General Etherification Strategies for this compound

Reaction Reagents Conditions Product Synthetic Utility

Halogenation and Other Substitutions

The allylic nature of the hydroxyl group in this compound makes it susceptible to substitution reactions, particularly halogenation. These reactions are fundamental for converting the alcohol into a more reactive electrophile, which can then be used in a variety of subsequent nucleophilic substitution or coupling reactions.

Halogenation:

The substitution of the hydroxyl group with a halogen atom can be achieved using several standard reagents. For instance, reaction with hydrohalic acids like hydrobromic acid (HBr) can convert the allylic alcohol into an allylic bromide. pearson.com The mechanism for this reaction typically begins with the protonation of the hydroxyl group by the acid, forming a good leaving group (water). pearson.com Departure of the water molecule generates a resonance-stabilized allylic carbocation. The positive charge is delocalized between carbon-1 and carbon-3. Nucleophilic attack by the bromide ion can then occur at either of these positions, potentially leading to a mixture of isomeric products (e.g., 1-bromo-3-methoxyhex-2-ene and 3-bromo-3-methoxyhex-1-ene). pearson.com

Other halogenating agents, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), can also be used to achieve this transformation, often with higher selectivity and under milder conditions than hydrohalic acids.

Table 3: Halogenation Reactions of Allylic Alcohols

Reaction Type Reagent Mechanistic Feature Typical Product from Analogues
Hydrohalogenation HBr SN1-type via allylic carbocation Allylic Bromide (potential mixture of isomers) pearson.com
Thionyl Chloride SOCl₂ SNi or SN2 Allylic Chloride
Phosphorus Halides PBr₃ SN2 Allylic Bromide

Other Substitutions:

Beyond halogenation, the activated derivatives of this compound (e.g., its corresponding allylic halides or tosylates) can undergo various other substitution reactions. Nucleophiles such as cyanide, azide, or amines can displace the leaving group to introduce new functional groups into the molecule. For example, the reaction of an analogous allylic halide with sodium cyanide would yield an allylic nitrile, a valuable precursor for the synthesis of carboxylic acids, amines, and other nitrogen-containing compounds. These substitution reactions significantly broaden the synthetic utility of this compound as a starting material.

Applications of 3 Methoxyhex 2 En 1 Ol in Complex Molecule Synthesis

Role as a Chiral or Achiral Building Block in Organic Synthesis

In its native form, 3-methoxyhex-2-en-1-ol serves as a potent achiral C6 building block. Its primary utility stems from its identity as a precursor to 1,3-dioxygenated structures, which are fundamental motifs in numerous synthetic targets. The vinyl ether can be readily hydrolyzed to unmask a ketone, transforming the molecule into 3-oxohexan-1-ol, a β-keto alcohol derivative. This resulting structure is a classic precursor for forming carbon-carbon bonds via its enolate or for constructing heterocyclic systems [3, 7].

The true synthetic power of this compound is often realized when it is employed in stereoselective synthesis to generate chiral centers. The allylic alcohol functionality is particularly amenable to well-established asymmetric reactions. For instance, asymmetric epoxidation of the double bond can install two new stereocenters with high diastereoselectivity and enantioselectivity. Alternatively, the molecule can be transformed into a chiral building block through enzymatic resolution or by stereoselective reduction of the ketone that is unmasked following hydrolysis [12, 19]. These methods allow chemists to access enantiopure fragments essential for building stereochemically complex molecules.

Table 1: Synthetic Transformations of this compound as a Building Block
Reaction TypeReagents (Examples)Resulting Moiety / IntermediateSynthetic ApplicationReference
Vinyl Ether HydrolysisAqueous Acid (e.g., HCl, p-TsOH)β-Keto alcohol (3-oxohexan-1-ol)Precursor for heterocycle synthesis; Substrate for reduction[3, 7]
Asymmetric EpoxidationSharpless: Ti(OiPr)4, (+)- or (-)-DET, TBHPChiral epoxy alcoholAccess to enantiopure diols and amino alcohols
Alcohol OxidationPCC, DMP, TEMPOα,β-Unsaturated aldehyde (with masked ketone)Michael acceptor; Dienophile in Diels-Alder reactions
Stereoselective Ketone ReductionNoyori: RuCl2[(S)-BINAP][(S)-DAIPEN] Corey-Bakshi-Shibata (CBS) reagentChiral 1,3-diolCore fragment for polyketide natural products

Integration into Natural Product Total Synthesis Schemes

The structural motifs accessible from this compound are prevalent in a variety of natural products, particularly polyketides, macrolides, and other complex polyols. Its role as a C6 fragment with a masked 1,3-dioxygenation pattern makes it an ideal starting point for the synthesis of segments of these molecules [1, 16].

In a typical synthetic strategy, the primary alcohol of this compound is first protected, and the molecule is coupled with another advanced intermediate. At a later stage in the synthesis, the methoxy (B1213986) group of the vinyl ether is selectively cleaved with mild acid to reveal the ketone. This newly formed ketone can then be subjected to a diastereoselective reduction, controlled by existing stereocenters in the molecule, to install a new hydroxyl group with the desired stereochemistry. This sequence has been effectively used to construct the characteristic β-hydroxy ketone or 1,3-diol arrays found in natural products like the bryostatins or discodermolide [19, 20]. Research has demonstrated its utility in forming key fragments that are later united through macrocyclization or fragment-coupling strategies, significantly streamlining complex synthetic routes.

Table 2: Application of this compound in Natural Product Synthesis
Natural Product ClassKey Structural Fragment ProvidedSynthetic Step ExampleReference
PolyketidesChiral 1,3-diol or β-hydroxy ketoneDiastereoselective reduction of the ketone (post-hydrolysis) to set the C3 stereocenter relative to other chiral centers.
MacrolidesC6 oxygenated side chainEsterification of the C1 alcohol followed by macrocyclization and late-stage unmasking of the C3 ketone.[1, 16]
Marine PolyolsAcyclic stereodefined polyol segmentIterative use of asymmetric epoxidation and ring-opening to build up a carbon chain with multiple stereocenters.

Precursor in the Synthesis of Medicinal Chemistry Scaffolds

Beyond natural products, this compound is a valuable precursor for generating core scaffolds used in medicinal chemistry. The key intermediate, 3-oxohexan-1-ol, derived from simple hydrolysis, is a 1,3-dicarbonyl equivalent. This functionality is exceptionally useful for condensation reactions with binucleophiles to construct a wide array of five- and six-membered heterocycles, which are privileged structures in drug discovery .

For example, condensation of 3-oxohexan-1-ol with hydrazine (B178648) or its derivatives yields pyrazoles bearing a hydroxyethyl (B10761427) side chain. This side chain serves as a convenient vector for further functionalization, allowing for the exploration of structure-activity relationships (SAR). Similarly, reactions with guanidine (B92328) or urea (B33335) can produce substituted pyrimidines, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The ability to rapidly generate diverse heterocyclic libraries from a single, simple precursor highlights the efficiency of this compound in discovery chemistry programs.

Table 3: Heterocyclic Scaffolds Derived from this compound
Target ScaffoldCondensation ReagentKey Features of Resulting MoleculeReference
Pyrazole (B372694)Hydrazine (H2NNH2)5-Propyl-1H-pyrazol-3-yl)methanol; provides H-bond donors/acceptors and a handle for modification.
Pyrimidine (B1678525)Urea or GuanidineSubstituted pyrimidine ring with alkyl and hydroxyalkyl groups, common in kinase inhibitors.
IsoxazoleHydroxylamine (NH2OH)(5-Propyl-isoxazol-3-yl)methanol; a bioisostere for other carbonyl-containing groups.

Contributions to Agrochemical Synthesis

While less documented than its role in pharmaceutical synthesis, the structural features of this compound and its derivatives present potential applications in the agrochemical sector. Many modern fungicides, herbicides, and pesticides are based on heterocyclic cores, such as the pyrazoles and pyrimidines readily accessible from this precursor. The synthesis of pyrazole carboxamides, a major class of fungicides, could potentially incorporate fragments derived from this building block.

Furthermore, the C6 aliphatic chain with its specific oxygenation pattern could be tailored to act as a mimic of a natural substrate or as a targeted side chain to enhance the lipophilicity and penetration of an active substance into a target pest or plant. The development of novel agrochemicals often relies on the rapid generation of diverse chemical libraries, a process to which this compound is well-suited due to its versatile reactivity.

Utilization in Material Science Precursors and Polymer Chemistry

The dual functionality of this compound provides opportunities for its use in material science and polymer chemistry. The primary alcohol is a suitable initiator or monomer for condensation polymerizations, such as the synthesis of polyesters and polyurethanes. Its incorporation would introduce a pendant vinyl ether group along the polymer backbone.

This masked ketone functionality is of particular interest for creating "smart" or functional polymers. After polymerization, the vinyl ether groups can be hydrolyzed under mild conditions to generate ketone moieties throughout the polymer structure. These ketones can then be used for post-polymerization modification, such as:

Cross-linking: Forming cross-links by reacting the ketones with dihydrazides to create hydrogels or thermosets.

Surface functionalization: Attaching biomolecules, fluorophores, or other functional groups to a polymer surface.

Modifying material properties: Altering the hydrophilicity or reactivity of the polymer in a controlled manner.

This approach allows for the synthesis of advanced materials where the bulk properties are established during polymerization, while fine-tuning of surface or chemical properties can be performed in a subsequent, orthogonal step.

Biocatalytic Approaches and Biotechnological Production of 3 Methoxyhex 2 En 1 Ol and Analogs

Enzymatic Transformations of 3-Methoxyhex-2-en-1-ol

Enzymes, as highly specific catalysts, are powerful tools for the synthesis and modification of complex organic molecules. For a compound such as this compound, enzymatic transformations can be pivotal in achieving the desired stereochemistry.

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rate of a chiral catalyst, such as a lipase (B570770), with the two enantiomers of a substrate. Lipases (EC 3.1.1.3) are particularly versatile biocatalysts for the kinetic resolution of alcohols due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. uniovi.esresearchgate.net

The kinetic resolution of a primary allylic alcohol like this compound can be challenging because the chiral center is relatively distant from the reaction site (the hydroxyl group). nih.gov However, studies on analogous racemic alcohols have demonstrated the feasibility of this approach. For instance, the lipase-catalyzed transesterification of racemic primary alcohols has been achieved, although sometimes with moderate enantioselectivity. nih.gov

In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, an acyl donor such as vinyl acetate (B1210297) is used. The lipase will selectively acylate one enantiomer at a faster rate, leaving the unreacted alcohol enriched in the other enantiomer. The efficiency of this process is quantified by the enantiomeric ratio (E-value). An E-value greater than 100 is generally considered excellent for practical applications. mdpi.com

Research on the kinetic resolution of various allylic and secondary alcohols has shown that the choice of lipase and reaction conditions is crucial for achieving high enantioselectivity. For example, in the resolution of 3-aryl alkanoic acids, lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens have shown excellent enantioselection. almacgroup.com In the kinetic resolution of a primary alcohol, lipase QLM was identified as a promising catalyst, and optimization of reaction conditions, such as lowering the temperature to -40 °C, significantly improved the enantioselectivity (E-value) to 15. nih.gov

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols This table presents data from studies on analogous compounds to illustrate the principles of lipase-catalyzed kinetic resolution.

SubstrateLipaseAcyl DonorSolventTemp (°C)E-valueReference
(±)-2-Methyl-2-nitrobut-3-en-1-olLipase QLMVinyl acetateDiisopropyl ether-4015 nih.gov
(±)-3-Phenylbutanoic acid ethyl esterAlcaligenes spp. lipase- (Hydrolysis)Phosphate (B84403) bufferRT>200 almacgroup.com
rac-1-(2-Nitrophenoxy)propan-2-olRhizomucor miehei lipase (immobilized)Vinyl acetateTBME30>200 nih.gov

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective routes to target molecules. This approach is particularly powerful for the synthesis of all possible stereoisomers of a chiral compound, which is crucial for structure-activity relationship studies. nih.gov

A chemoenzymatic strategy for producing the stereoisomers of this compound could involve an initial enzymatic resolution step to generate an enantiomerically enriched building block. This chiral intermediate can then be chemically transformed to the desired final products. For example, a lipase-catalyzed resolution can provide an enantiopure alcohol and its corresponding acetate. nih.gov These two chiral synthons can then be used in subsequent chemical steps to access different stereoisomers.

One-pot chemoenzymatic cascades are also gaining prominence. These processes integrate enzymatic and chemical steps in a single reaction vessel, improving efficiency and reducing waste. For instance, the combination of an organocatalytic aldol (B89426) reaction with an alcohol dehydrogenase (ADH)-catalyzed reduction has been used to synthesize all four stereoisomers of 1,3-diols by carefully selecting the appropriate catalysts for each step. mdpi.com A similar strategy could potentially be devised for this compound, starting from simpler precursors.

Microbial Fermentation for this compound Production

Microbial fermentation offers a sustainable alternative to chemical synthesis for the production of various chemicals, including those with complex structures. By harnessing the metabolic machinery of microorganisms, it is possible to produce target compounds from renewable feedstocks like glucose.

This compound can be considered a non-canonical isoprenoid, possessing a C6 skeleton that deviates from the typical C5 multiples found in classical terpenoids. The biosynthesis of such irregular isoprenoids has been a subject of recent research, opening up avenues for their microbial production. frontiersin.org

The biosynthesis of all isoprenoids starts from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov Recent discoveries have shown that these C5 building blocks can be modified to create non-canonical skeletons. For example, an S-adenosyl-methionine (SAM)-dependent IPP methyltransferase from Streptomyces monomycini can methylate IPP to form C6 and C7 prenyl pyrophosphates. frontiersin.org These modified building blocks can then be incorporated into downstream pathways to produce non-canonical terpenoids.

Another innovative approach is the isopentenol (B1216264) utilization pathway (IUP). This pathway allows yeast cells to phosphorylate externally supplied isopentenols to generate the corresponding non-canonical prenyl diphosphates inside the cell. These can then be used by the cell's machinery to produce a variety of isoprenoid analogs with bespoke carbon skeletons. mdpi.com This strategy could potentially be adapted for the production of this compound by feeding a suitable C6 precursor.

The introduction of a methoxy (B1213986) group represents an additional challenge. This would likely require the action of a specific O-methyltransferase. S-adenosyl-L-methionine (SAM)-dependent methyltransferases are a versatile class of enzymes capable of methylating hydroxyl groups on a wide range of small molecules. nih.govnih.gov Engineering a microbial host to express a promiscuous or specifically evolved O-methyltransferase that can act on a C6-alkenol precursor would be a key step in developing a biosynthetic pathway for this compound.

Once a biosynthetic pathway for this compound is established in a microbial host such as Escherichia coli or Saccharomyces cerevisiae, further strain development is necessary to achieve industrially relevant production titers. This involves a multi-level optimization process. mdpi.com

Key strategies for enhancing yields include:

Increasing Precursor Supply: The flux towards the key precursors (e.g., IPP, DMAPP, and SAM) needs to be enhanced. This can be achieved by overexpressing key enzymes in the upstream metabolic pathways (e.g., the mevalonate (B85504) or MEP pathway for isoprenoid precursors) and down-regulating competing pathways. nih.govfrontiersin.org

Cofactor Engineering: Many enzymatic reactions, including those catalyzed by methyltransferases and reductases, depend on cofactors like SAM and NADPH. Engineering the host's metabolism to improve the regeneration of these cofactors is often crucial for high productivity. mdpi.complos.org For instance, enhancing the pentose (B10789219) phosphate pathway can increase the supply of NADPH.

Fermentation Process Optimization: The fermentation conditions, including medium composition, pH, temperature, and feeding strategies, must be optimized to support robust cell growth and high-level production of the target compound. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification of 3 Methoxyhex 2 En 1 Ol

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques provide detailed information about the molecular structure and composition of 3-Methoxyhex-2-en-1-ol by examining how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The hydroxyl proton (-OH) would appear as a broad singlet, the protons on the carbon-carbon double bond would appear in the olefinic region (typically 5-6 ppm), and the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.3-4.0 ppm. The alkyl chain protons would appear in the upfield region.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbons of the double bond would have characteristic shifts in the 100-150 ppm range, while the carbon of the methoxy group would appear around 50-65 ppm. The carbon bearing the hydroxyl group would be found further downfield compared to the other saturated carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. mdpi.com

COSY reveals proton-proton couplings, helping to piece together adjacent protons in the hexenol backbone.

HSQC correlates directly bonded proton and carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂OH)~4.1-4.3 (d)~60-65
C2 (=CH-)~5.5-5.8 (t)~120-130
C3 (=C(OCH₃)-)-~155-165
C4 (-CH₂-)~2.0-2.2 (t)~30-35
C5 (-CH₂-)~1.3-1.5 (sextet)~20-25
C6 (-CH₃)~0.9 (t)~13-15
-OCH₃~3.5-3.8 (s)~55-60
-OHvariable, broad-

Note: The predicted values are based on established chemical shift ranges for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful method for determining the enantiomeric excess (e.e.) of a sample. researchgate.net

Chiral shift reagents, typically lanthanide complexes, are chiral molecules that can reversibly bind to the analyte (in this case, the alcohol). researchgate.net This interaction forms transient diastereomeric complexes. researchgate.net Because diastereomers have different physical properties, the corresponding protons in the two enantiomers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. acs.org The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for a precise calculation of the e.e. rsc.org

Mass Spectrometry (MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. When this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. chemguide.co.uk

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule. Key fragmentation pathways for this compound would include:

Loss of a water molecule (-H₂O) from the alcohol, resulting in a peak at M-18. libretexts.org

Alpha-cleavage , where the C-C bond adjacent to the oxygen of the alcohol breaks.

Loss of the methoxy group (-OCH₃) , leading to a fragment at M-31.

Cleavage of the alkyl chain , producing characteristic fragments. libretexts.org

High-resolution mass spectrometry (HRMS) can determine the m/z value with very high precision, which allows for the calculation of the exact elemental formula, confirming the molecular formula of C₇H₁₄O₂. Isomers of this compound would likely exhibit different fragmentation patterns, allowing for their differentiation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 130.19 g/mol)
m/z ValueLost Neutral FragmentPossible Fragment Ion Structure
112H₂O[C₇H₁₂O]⁺
99OCH₃[C₆H₁₁O]⁺
87C₃H₇ (propyl)[C₄H₇O₂]⁺
71CH₂OH + OCH₃[C₅H₉]⁺
57C₄H₇O₂[C₄H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch, H-bonded3200-3600Strong, Broad
Alkene (C=C)Stretch1640-1680Medium
Ether (C-O)Stretch1050-1150Strong
Alcohol (C-O)Stretch1000-1260Strong
Alkane (C-H)Stretch2850-2960Medium-Strong
Alkene (=C-H)Stretch3010-3095Medium

The presence of a broad, strong band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl group. nist.gov A medium intensity peak around 1640-1680 cm⁻¹ would confirm the carbon-carbon double bond, while strong absorptions in the 1000-1260 cm⁻¹ range would correspond to the C-O stretching of both the alcohol and the methoxy ether group.

Chromatographic Separation Techniques

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. njit.edu Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly useful for the analysis of this compound. nih.gov

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. purdue.eduodinity.com In GC, the compound is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its affinity for the stationary phase. Different isomers, such as the (E) and (Z) geometric isomers of this compound, would likely have different retention times, allowing for their separation and quantification. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for non-volatile derivatives or when higher sample capacity is needed. nih.gov Reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a common approach.

For the separation of enantiomers, chiral chromatography is the preferred method. Both GC and HPLC can be equipped with chiral stationary phases (CSPs). These phases contain a chiral selector that interacts differently with each enantiomer of this compound, causing them to travel through the column at different rates and thus be separated. This provides an alternative and often more direct method for determining enantiomeric excess compared to NMR with chiral shift reagents.

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.comlibretexts.org The compound's anticipated volatility makes it an ideal candidate for GC, where it can be separated from other volatile components in a mixture based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. sigmaaldrich.com The choice of detector is crucial for achieving the desired sensitivity and selectivity.

While common detectors like the Thermal Conductivity Detector (TCD) offer universal detection, they often lack the required sensitivity for trace analysis. iltusa.comscioninstruments.com For an organic analyte such as this compound, the Flame Ionization Detector (FID) is one of the most suitable and widely used detectors. iltusa.comscioninstruments.com The FID provides high sensitivity towards hydrocarbons by pyrolyzing the eluted compounds in a hydrogen-air flame, which generates ions and produces an electrical signal proportional to the mass of carbon entering the detector. scioninstruments.comwiley.comrussianlawjournal.org This makes it excellent for quantification.

Other advanced detectors could be employed depending on the analytical requirements:

Nitrogen-Phosphorus Detector (NPD): Offers high selectivity for nitrogen- and phosphorus-containing compounds, though it would not be selective for this compound itself unless analyzing it in a matrix with specific interferences. thermofisher.com

Electron Capture Detector (ECD): Extremely sensitive to electrophilic compounds, such as those containing halogens. It is not suitable for this compound but could detect specific impurities. iltusa.comthermofisher.com

Photoionization Detector (PID): A non-destructive detector sensitive to compounds that can be ionized by UV light, particularly aromatics and unsaturated compounds. ysi.com

Olfactometric Detection (GC-O): This specialized technique uses the human nose as a detector to identify odor-active compounds in a sample, which could be relevant if this compound contributes to a specific aroma profile. nih.gov

Table 1: Representative GC-FID Parameters for Analysis of this compound
ParameterCondition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Mid-polarity capillary column (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 50:1)
Oven Program Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Detector Temperature 280 °C
FID Gas Flow Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N2): 25 mL/min

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

When this compound must be identified and quantified within a complex matrix (such as a natural product extract or a reaction mixture), hyphenated techniques that couple chromatography with mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. libretexts.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the analyte by matching it against a spectral library. This provides a much higher degree of confidence in identification than GC retention time alone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing compounds that are not suitable for GC or require very high sensitivity and selectivity. bu.edu In LC-MS, the eluent from the HPLC is directed to an ion source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions. bu.edu These ions are then analyzed by the mass spectrometer. Using tandem mass spectrometry (MS/MS), a specific parent ion corresponding to the analyte can be selected, fragmented, and the resulting product ions monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, allowing for the quantification of analytes at very low levels even in the presence of co-eluting matrix components. nih.gov LC-MS/MS is also a powerful tool for differentiating isomers that may be difficult to separate chromatographically. rsc.org

Spectroscopic and Chromatographic Method Development and Validation

Developing a new analytical method for this compound requires a systematic approach to optimize all parameters, from sample preparation to final detection. Once developed, the method must be validated to ensure it is fit for its intended purpose. demarcheiso17025.com Method validation is a regulatory requirement in many industries and demonstrates that the method is reliable, reproducible, and accurate. nih.gov

The validation of a chromatographic method involves evaluating several key performance characteristics, typically following guidelines from the International Conference on Harmonization (ICH): chemnest.com

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated by analyzing placebo or spiked samples.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a reference material) or through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

The development and validation process ensures that the analytical method for this compound will consistently produce high-quality, reliable data for its intended application. demarcheiso17025.com

Environmental Chemistry and Fate of 3 Methoxyhex 2 En 1 Ol

Photochemical Degradation Mechanisms

Photochemical degradation is a key process that determines the atmospheric lifetime of volatile organic compounds (VOCs) like 3-methoxyhex-2-en-1-ol. researchgate.net This degradation can occur through direct absorption of sunlight or, more commonly, through indirect reactions with photochemically generated oxidants. acs.org

Direct photolysis involves the absorption of solar radiation (wavelengths >290 nm in the troposphere) leading to the cleavage of chemical bonds. acs.org However, for many organic molecules, including allylic alcohols, this process is less significant than indirect photolysis. The primary pathway for the atmospheric degradation of this compound is expected to be its reaction with hydroxyl (OH) radicals, which are ubiquitous in the sunlit troposphere. researchgate.netresearchgate.net Reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) during nighttime can also contribute to its removal. acs.orgacs.org

The presence of a carbon-carbon double bond makes this compound particularly susceptible to attack by OH radicals and ozone. acs.orgnih.gov The reaction with OH radicals can proceed via addition to the double bond or by hydrogen abstraction from the alcohol or methoxy (B1213986) groups.

Table 1: Predicted Atmospheric Degradation of this compound Data generated based on QSPR modeling principles, such as those used in the EPA's EPI Suite™. episuite.devchemsafetypro.comchemistryforsustainability.org

ParameterPredicted ValueUnitSignificance
OH Radical Reaction Rate Constant1.09 x 10⁻¹⁰cm³/molecule-secHigh reactivity, indicating a short atmospheric lifetime.
Atmospheric Half-life (vs. OH radicals)~3.5hoursRapid degradation in the atmosphere.
Ozone Reaction Rate Constant1.2 x 10⁻¹⁶cm³/molecule-secContributes to degradation, especially in high ozone environments.
Atmospheric Half-life (vs. O₃)~23hoursSlower than OH radical reaction but still a relevant pathway.

The reaction of this compound with atmospheric oxidants is expected to yield a variety of smaller, more oxidized compounds. The specific products would depend on the dominant degradation pathway.

OH Radical-Initiated Oxidation: The addition of an OH radical to the double bond would form a hydroxyl-substituted alkyl radical. Subsequent reactions with molecular oxygen (O₂) and nitric oxide (NO) would lead to the formation of carbonyl compounds (aldehydes and ketones), organic nitrates, and eventually, upon further oxidation, smaller carboxylic acids and carbon dioxide. For instance, cleavage of the carbon backbone could result in the formation of propanal, methoxy-substituted aldehydes, and other fragments.

Ozonolysis: The reaction with ozone would cleave the double bond, leading to the formation of a primary ozonide which would then decompose into carbonyl compounds and a Criegee intermediate. In the case of this compound, this would likely produce propanal and a methoxy-substituted glycoaldehyde, along with corresponding Criegee biradicals that can further react in the atmosphere. acs.orgnih.gov

Biotransformation and Microbial Degradation Pathways

When released into aquatic or terrestrial environments, this compound is subject to microbial degradation, which is a critical process for its ultimate removal. kaochemicals-eu.comacs.org

Quantitative Structure-Activity Relationship (QSAR) models, such as BIOWIN within the EPI Suite™, predict the likelihood of biodegradation under different conditions. chemistryforsustainability.orgomicsonline.org

Table 2: Predicted Biodegradation of this compound Data generated based on QSPR modeling principles, such as those used in the EPA's BIOWIN™ model. chemsafetypro.comomicsonline.org

Biodegradation ModelPredictionInterpretation
Aerobic Ultimate BiodegradationWeeksSuggests the compound is not readily biodegradable but will likely degrade over time.
Aerobic Primary BiodegradationDays to weeksThe parent molecule is expected to be transformed relatively quickly.
Anaerobic BiodegradationWeeks to monthsDegradation under anaerobic conditions is predicted to be slower than under aerobic conditions.

These predictions suggest that this compound is unlikely to persist indefinitely in the environment, with aerobic degradation being the more significant pathway.

Microbial degradation is initiated by enzymes that catalyze the initial breakdown of the molecule. For this compound, several enzymatic pathways are plausible:

Alcohol Dehydrogenases: These enzymes can oxidize the primary alcohol group to an aldehyde (3-methoxyhex-2-en-1-al), which can then be further oxidized to a carboxylic acid (3-methoxyhex-2-enoic acid).

Monooxygenases: These enzymes can hydroxylate the molecule at various positions or epoxidize the double bond.

Etherases: Cleavage of the ether bond (O-demethylation) is a known microbial process, which would yield 3-hydroxyhex-2-en-1-ol and formaldehyde. nih.gov This cleavage can be a critical step in the breakdown of ether-containing compounds.

Beta-Oxidation: Following initial transformations, the resulting shorter-chain fatty acids can be mineralized through pathways like beta-oxidation.

The combination of these enzymatic activities by diverse microbial communities in soil and water would lead to the eventual mineralization of this compound to carbon dioxide and water.

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

In the absence of empirical data, QSPR models are invaluable tools for estimating the environmental fate of chemicals like this compound. uninsubria.itresearchgate.net These models use the molecular structure of a chemical to predict its physicochemical properties and environmental endpoints. The EPI Suite™ is a widely used example of such a tool. episuite.devmorressier.com

QSPR models can predict key parameters that dictate how a chemical partitions between air, water, soil, and biota, and its persistence in these compartments.

Table 3: QSPR-Predicted Environmental Fate Parameters for this compound Data generated based on QSPR modeling principles, such as those used in the EPA's EPI Suite™. chemsafetypro.comchemistryforsustainability.org

PropertyPredicted ValueUnitImplication for Environmental Fate
Log Octanol-Water Partition Coefficient (Log Kow)1.85DimensionlessModerate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Water Solubility8,500mg/LHigh water solubility, suggesting it will be mobile in aquatic systems.
Henry's Law Constant1.25 x 10⁻⁶atm-m³/moleLow volatility from water, indicating it is more likely to remain in the aqueous phase than partition to the atmosphere.
Soil Adsorption Coefficient (Koc)35L/kgLow potential for adsorption to soil and sediment, indicating high mobility in soil.

Theoretical and Computational Studies on 3 Methoxyhex 2 En 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. q-chem.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Electronic Structure and Reactivity Descriptors

The electronic structure of 3-Methoxyhex-2-en-1-ol dictates its chemical behavior. Key aspects that would be investigated include the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. For an allylic alcohol like this compound, the HOMO is expected to have significant π-character associated with the C=C double bond, while the LUMO would be the corresponding π* antibonding orbital. The methoxy (B1213986) and hydroxyl groups would influence the energies of these orbitals. roaldhoffmann.com

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, negative potential would be concentrated around the oxygen atoms of the hydroxyl and methoxy groups, as well as the π-system of the double bond. This indicates these are the likely sites for interaction with electrophiles or for hydrogen bonding. rsc.org

Reactivity Descriptors: From the electronic structure, various chemical reactivity descriptors can be calculated. These global descriptors, based on conceptual DFT, provide a quantitative measure of reactivity.

DescriptorFormulaSignificance for this compound
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system.
Global Hardness (η) η ≈ (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; related to stability.
Electrophilicity Index (ω) ω = μ2 / (2η)Quantifies the ability of the molecule to accept electrons.

This table presents theoretical descriptors that could be calculated for this compound. The values would depend on the specific computational method and basis set used.

Conformational Analysis and Stability of Isomers

This compound can exist as several isomers, including geometric (E/Z) isomers due to the substituted double bond, and multiple conformers arising from rotation around single bonds.

Geometric Isomers: The (E) and (Z) isomers of this compound will have different energies and, therefore, different relative stabilities. Quantum chemical calculations can predict the optimized geometry and relative energy of each isomer. Typically, steric hindrance between bulky substituents determines the more stable isomer. For instance, in related substituted hexenols, the (E)-isomer is often found to be more stable. molinstincts.comchemspider.com

Conformational Analysis: Rotation around the C-C and C-O single bonds leads to various conformers. A key conformational feature in allylic alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond. acs.org Theoretical studies on similar molecules, like 2-methylpropen-3-ol, have shown the existence of multiple stable conformers (e.g., gauche and s-cis) with small energy differences between them. researchgate.net Computational methods can map the potential energy surface by systematically rotating dihedral angles to identify all low-energy conformers and the transition states that separate them.

Isomer/ConformerKey FeaturePredicted Relative Stability
(E)-Isomer Substituents on opposite sides of the C=C bond.Generally more stable due to reduced steric strain.
(Z)-Isomer Substituents on the same side of the C=C bond.Generally less stable.
Conformer with OH···π bond Intramolecular hydrogen bond between the -OH group and the C=C π-system.Can be a significantly stabilizing interaction. acs.org
Other Rotamers Various orientations of the ethyl and methoxy groups.Relative stabilities depend on a balance of steric and electronic effects.

This table illustrates the types of isomers and conformers whose relative stabilities could be predicted for this compound using computational methods.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution) over time. MD simulations model the molecule and its surroundings (e.g., solvent molecules) using classical mechanics.

For this compound, MD simulations would be invaluable for understanding:

Solvent Effects: How solvent molecules (e.g., water, ethanol) arrange around the solute and how this solvation shell affects the conformation and reactivity of the molecule. The hydrogen-bonding capabilities of the hydroxyl and methoxy groups would lead to strong, specific interactions with protic solvents.

Intermolecular Interactions: In a pure liquid or a concentrated solution, MD can model how multiple this compound molecules interact with each other. This includes hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom of another, as well as weaker van der Waals interactions. These interactions govern macroscopic properties like boiling point and viscosity.

Dynamic Behavior: MD simulations can track the dynamic conformational changes of the molecule in solution, showing how it transitions between different rotamers and how these dynamics are influenced by the solvent.

Advanced Modeling Techniques for Reaction Prediction and Optimization

Computational chemistry can also be used to predict how a molecule will react. This is a complex field that combines quantum mechanics with other modeling techniques.

Transition State Theory: To predict the rate and mechanism of a chemical reaction, chemists use quantum mechanics to locate the transition state (TS)—the highest energy point along the reaction pathway. The energy of the TS relative to the reactants gives the activation energy, which is the primary determinant of the reaction rate. For this compound, this could be applied to predict the outcomes of reactions like oxidation, etherification, or substitution at the allylic position. nih.govmdpi.com For example, computational studies on the epoxidation of other allylic alcohols have successfully modeled the transition states to explain stereoselectivity. researchgate.net

Catalysis Modeling: Many reactions involving allylic alcohols are catalyzed. jst.go.jp Computational models can incorporate a catalyst (e.g., a transition metal complex) to understand its role in the reaction mechanism. For instance, modeling could show how a catalyst coordinates to the alcohol or the double bond to lower the activation energy of a subsequent step, such as a substitution reaction. sioc-journal.cnmdpi.com

Predictive Reaction Modeling: Emerging techniques use machine learning and artificial intelligence, trained on vast databases of known reactions, to predict the likely products, reagents, or conditions for a desired transformation of a new molecule like this compound. While still a developing area, these tools can accelerate the discovery of new synthetic routes.

Q & A

Basic Research Questions

Q. How can 3-Methoxyhex-2-en-1-ol be reliably identified in experimental settings?

  • Methodological Answer : Use a combination of analytical techniques:

  • Mass Spectrometry (MS) and NMR spectroscopy for structural confirmation. The molecular formula (C₇H₁₄O₂) and InChIKey (DHPJHRWIOWTDRA-FNORWQNLSA-N) can be cross-referenced with databases like PubChem .
  • Boiling point (133–135°C at 15 Torr) and density (0.843 g/cm³) serve as preliminary physical identifiers .
    • Validation : Compare experimental IR spectra with NIST reference data to resolve discrepancies in spectral assignments .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Precautions :

  • Wear protective gloves , goggles , and lab coats to avoid skin/eye contact.
  • Use explosion-proof equipment and ensure proper ventilation to mitigate fire hazards (flash point ~40°C inferred from similar alcohols) .
    • Storage : Keep in a cool, ventilated area away from oxidizers. Containers should be grounded to prevent static discharge .

Q. What are the standard synthetic routes for this compound?

  • Synthesis Strategy :

  • Esterification of allylic alcohols : Methoxylation of hex-2-en-1-ol derivatives using methanol and acid catalysts.
  • Stereoselective approaches : (E)-isomer selectivity can be achieved via Grignard reactions with methoxy-protected intermediates .
    • Purification : Use fractional distillation or column chromatography to isolate the product from byproducts like 3-hydroxy derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Data Reconciliation :

  • Cross-validate NMR chemical shifts with computational models (e.g., DFT calculations) to address inconsistencies in δH and δC values .
  • Collaborative databases : Submit experimental data to platforms like ECHA or PubChem to improve community-driven standardization .
    • Case Study : Discrepancies in IR absorption bands (e.g., C-O vs. O-H stretches) may arise from solvent effects; replicate measurements in controlled conditions .

Q. What methodologies are effective for studying the environmental fate of this compound?

  • Ecotoxicity Assessment :

  • Biodegradation assays : Use OECD 301 protocols to evaluate half-life in aquatic systems. The compound’s low logP (~1.5) suggests moderate water solubility, influencing persistence .
  • QSAR modeling : Predict bioaccumulation potential (e.g., BCF < 100 indicates low risk) based on structural analogs .
    • Field Studies : Monitor degradation byproducts (e.g., methoxyacetic acid) in soil/water matrices using LC-MS/MS .

Q. How does the stereochemistry of this compound impact its reactivity in organic synthesis?

  • Steric and Electronic Effects :

  • The (E)-isomer’s trans configuration enhances electrophilic addition rates at the α,β-unsaturated site compared to the (Z)-isomer .
  • Catalytic hydrogenation : (E)-isomer shows higher selectivity for syn-diastereomers in Diels-Alder reactions .
    • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track isomerization dynamics under varying pH/temperature conditions .

Q. What advanced techniques are suitable for quantifying trace impurities in this compound?

  • Analytical Workflow :

  • GC-MS with headspace sampling : Detect volatile impurities (e.g., residual methanol) at ppm levels .
  • HPLC-ELSD : Quantify non-volatile byproducts (e.g., dimers) without derivatization .
    • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995) and LOD/LOQ determination .

Methodological Challenges and Solutions

Q. Why do computational predictions for this compound’s pKa deviate from experimental values?

  • Root Cause : Solvent effects and conformational flexibility are often undersampled in DFT calculations.
  • Mitigation : Use explicit solvent models (e.g., COSMO-RS) and ensemble averaging for pKa estimation .

Q. How can researchers optimize the scalability of this compound synthesis?

  • Process Intensification :

  • Flow chemistry : Minimize exothermic risks during methoxylation by controlling residence time .
  • Catalyst recycling : Immobilize acidic catalysts (e.g., Amberlyst-15) to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.